2-(2,2-Dichlorocyclopropyl)aniline
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Overview
Description
2-(2,2-Dichlorocyclopropyl)aniline is an organic compound with the molecular formula C9H9Cl2N It is characterized by the presence of a dichlorocyclopropyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)aniline typically involves the reaction of 2,2-dichlorocyclopropylbenzene with aniline. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dichlorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed:
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives, cyclopropyl-substituted products.
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds for drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but lacks the aniline moiety.
3-Methyl-2,2-dichlorocyclopropyl)benzene: Similar structure with a methyl group substitution.
2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring in addition to the dichlorocyclopropyl group.
Uniqueness: 2-(2,2-Dichlorocyclopropyl)aniline is unique due to the presence of both the dichlorocyclopropyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C9H9Cl2N |
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Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)aniline |
InChI |
InChI=1S/C9H9Cl2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 |
InChI Key |
SZUWLNKLJNVARV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2N |
Origin of Product |
United States |
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